molecular formula C9H11NO2 B11813877 (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine

(S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine

Cat. No.: B11813877
M. Wt: 165.19 g/mol
InChI Key: YIQKSSAVXLUIKV-MRVPVSSYSA-N
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Description

(S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine is a chiral compound belonging to the class of benzofurans This compound is characterized by the presence of a methoxy group at the 5-position and an amine group at the 3-position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-methoxy-2,3-dihydrobenzofuran.

    Amine Introduction:

    Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as neurotransmitter pathways, leading to physiological effects.

Comparison with Similar Compounds

    5-Methoxy-2,3-dihydrobenzofuran-3-amine: The racemic mixture of the compound.

    5-Methoxy-2,3-dihydrobenzofuran: Lacks the amine group at the 3-position.

    2,3-Dihydrobenzofuran-3-amine: Lacks the methoxy group at the 5-position.

Uniqueness: (S)-5-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to its chiral nature and the presence of both methoxy and amine groups, which confer distinct chemical and biological properties. Its enantiomeric purity enhances its specificity and efficacy in various applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3S)-5-methoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1

InChI Key

YIQKSSAVXLUIKV-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OC[C@H]2N

Canonical SMILES

COC1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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